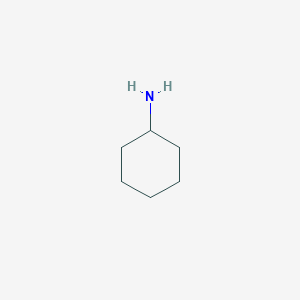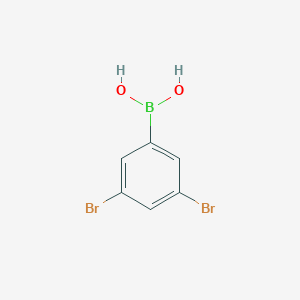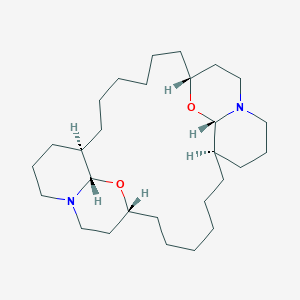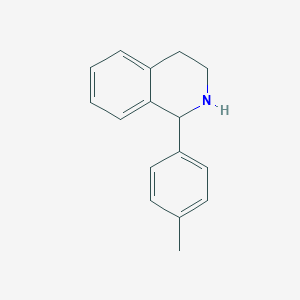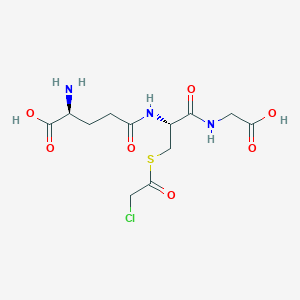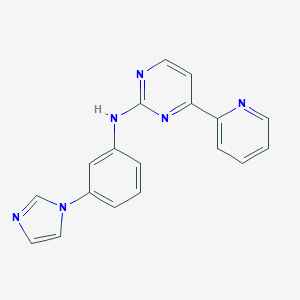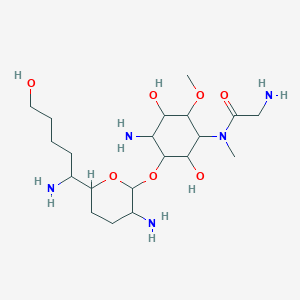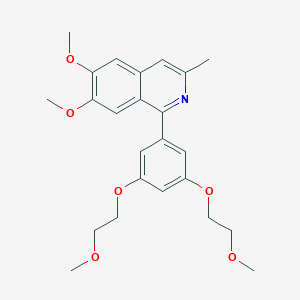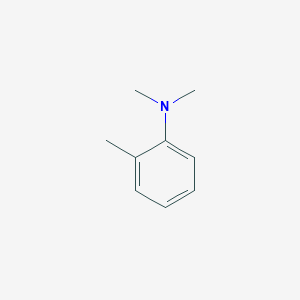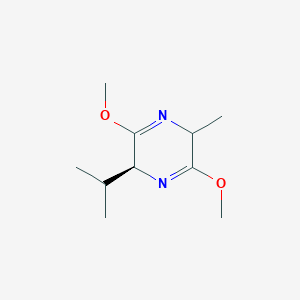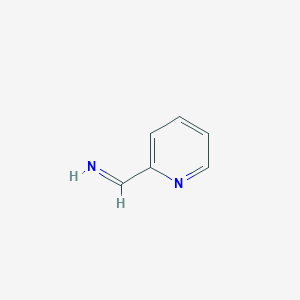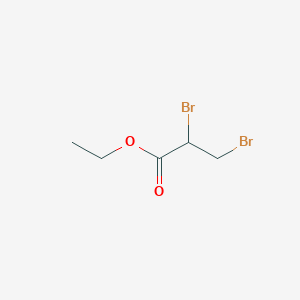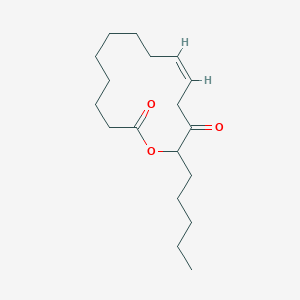
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism Of Action
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning it can activate them to a certain extent but not fully. This activation leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of neurotransmitters such as dopamine, resulting in its analgesic and neuroprotective effects.
Biochemical And Physiological Effects
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It also has analgesic properties, which can be attributed to its ability to decrease the release of neurotransmitters such as glutamate. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, allowing for specific targeting of the endocannabinoid system. However, one limitation is its partial agonist activity, which may make it less effective than full agonists in certain applications.
Future Directions
There are many potential future directions for research on (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione. One direction is exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is investigating its potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research could be done on its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
Synthesis Methods
The synthesis of (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione involves the reaction of 1,5-cyclooctadiene with 1,4-benzoquinone in the presence of a palladium catalyst. The resulting product is then reacted with pentylmagnesium bromide to form (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione.
Scientific Research Applications
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
properties
CAS RN |
114416-55-6 |
|---|---|
Product Name |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-14-17-16(19)13-11-8-6-4-5-7-9-12-15-18(20)21-17/h8,11,17H,2-7,9-10,12-15H2,1H3/b11-8- |
InChI Key |
MANKLCWXYICFDJ-FLIBITNWSA-N |
Isomeric SMILES |
CCCCCC1C(=O)C/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
Canonical SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
synonyms |
12-keto-9(2)-octadecen-13-olide 12-KO13O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)
